4''-Demethylgentamicin-C2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

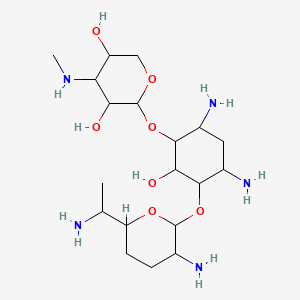

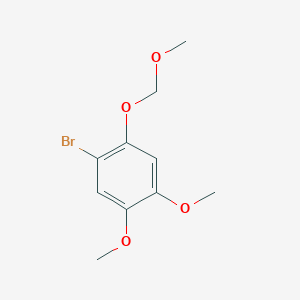

4’‘-Demethylgentamicin-C2 is a gentamicin homolog produced by the bacterium Micromonospora purpurea var. nigrescens MNG-122. It is part of the aminoglycoside class of antibiotics, which are known for their effectiveness against a wide range of gram-positive and gram-negative bacteria . This compound is particularly notable for its structural similarity to other gentamicin components, such as gentamicin C1, C1a, and C2, but with a unique demethylation at the 4’’ position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 4’'-Demethylgentamicin-C2 involves the fermentation of Micromonospora purpurea var. nigrescens. The compound is isolated through a series of chromatographic techniques, including preparative chromatography, thin-layer chromatography, and high-performance liquid chromatography (HPLC) . The identities of the isolated components are verified using mass spectrometry, nuclear magnetic resonance spectroscopy, and melting point determination .

Industrial Production Methods: Industrial production of 4’'-Demethylgentamicin-C2 follows similar fermentation processes, with optimization for large-scale yield. The fermentation conditions, such as temperature, pH, and nutrient supply, are carefully controlled to maximize the production of the desired compound. Post-fermentation, the compound is extracted and purified using solid-phase extraction and derivatization techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4’'-Demethylgentamicin-C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of 4’'-Demethylgentamicin-C2, which may exhibit different antibacterial activities and pharmacokinetic properties .

Aplicaciones Científicas De Investigación

4’'-Demethylgentamicin-C2 has a wide range of applications in scientific research:

Mecanismo De Acción

4’'-Demethylgentamicin-C2 exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis. This binding causes misreading of mRNA and the production of defective proteins, ultimately resulting in bacterial cell death . The compound’s mechanism of action is similar to other aminoglycosides, but its unique structure may confer specific advantages in terms of binding affinity and spectrum of activity .

Comparación Con Compuestos Similares

- Gentamicin C1

- Gentamicin C1a

- Gentamicin C2

- Gentamicin C2a

- Gentamicin C2b

Comparison: 4’‘-Demethylgentamicin-C2 is unique due to the absence of a methyl group at the 4’’ position, which may influence its binding properties and antibacterial activity. Compared to other gentamicin components, it may exhibit different pharmacokinetic and toxicological profiles . For instance, gentamicin C2 is known to be less nephrotoxic than other congeners, which could be a point of differentiation for 4’'-Demethylgentamicin-C2 .

Propiedades

Número CAS |

66277-10-9 |

|---|---|

Fórmula molecular |

C19H39N5O7 |

Peso molecular |

449.5 g/mol |

Nombre IUPAC |

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C19H39N5O7/c1-7(20)12-4-3-8(21)18(29-12)30-16-9(22)5-10(23)17(15(16)27)31-19-14(26)13(24-2)11(25)6-28-19/h7-19,24-27H,3-6,20-23H2,1-2H3 |

Clave InChI |

JGGVZVHEMQUWFO-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)O)NC)O)N)N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)

![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)

![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)

![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)

![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)